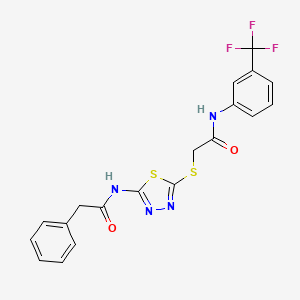

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H15F3N4O2S2 and its molecular weight is 452.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Similar compounds have been found to bind with dna, particularly within the minor groove . This suggests that the compound may interact with DNA or related structures as its primary target.

Mode of Action

The mode of action of This compound Based on the information available, it can be inferred that the compound may interact with its targets through the formation of a stable complex . This interaction could lead to changes in the structure or function of the target, potentially affecting its role in cellular processes.

Biologische Aktivität

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound with significant biological activity, particularly in the realms of anticancer and antimicrobial effects. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H12F3N5O2S, with a molecular weight of 495.5 g/mol. The structural characteristics include a thiadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

-

Mechanisms of Action : Thiadiazole derivatives exhibit anticancer properties through various mechanisms including inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound under discussion has been observed to decrease the viability of several cancer cell lines.

Studies have shown that derivatives containing the thiadiazole ring can significantly reduce tumor growth in xenograft models, demonstrating their potential as anticancer agents .

Cell Line Activity Observed Human Burkitt Lymphoma P493 Reduced proliferation Non-small cell lung cancer Decreased viability Ovarian cancer Inhibited growth - Case Studies : A study indicated that compounds similar to this compound were effective against various cancer types, including glioblastoma and breast cancer .

Antimicrobial Activity

-

Broad Spectrum Efficacy : The compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities .

Microorganism Activity Observed Staphylococcus aureus Inhibition of growth Escherichia coli Effective against Candida albicans Antifungal activity - Research Findings : The 1,3,4-thiadiazole moiety has been linked to enhanced antimicrobial activity due to its ability to disrupt microbial cellular processes .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. The incorporation of the trifluoromethyl group is crucial for enhancing biological activity.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is C19H15F3N4O3S, with a molecular weight of 436.4 g/mol. Its structure features a thiadiazole moiety, which is known for imparting various biological activities.

Anticancer Activity

Thiadiazole derivatives, including those similar to this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

Antimicrobial Properties

Compounds containing the thiadiazole ring have also been evaluated for their antimicrobial activity. Studies have demonstrated that derivatives can exhibit significant antibacterial and antifungal effects:

| Compound | Microorganism | Effect | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Staphylococcus aureus | Inhibition of growth | |

| Various thiadiazole derivatives | Candida albicans | Antifungal activity observed |

Antiviral Activity

Research has indicated that certain thiadiazole-based compounds possess antiviral properties. They may interfere with viral replication processes or enhance host immune responses:

| Compound | Virus Type | Effect | Reference |

|---|---|---|---|

| Thiadiazole derivatives | Influenza virus | Inhibition of viral replication | |

| 1,3,4-Thiadiazoles | HIV strains | Decreased viral load in vitro |

Case Study 1: Anticancer Efficacy

In a study published in PMC, researchers evaluated the efficacy of various thiadiazole derivatives against human leukemia and melanoma cells. The findings revealed that compounds similar to this compound significantly decreased cell viability and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Action

A comprehensive review highlighted the antimicrobial properties of thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The study concluded that these compounds could serve as potential leads for developing new antimicrobial agents due to their effectiveness in inhibiting microbial growth .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound’s reactivity is governed by its thiadiazole core, amide linkages, and the trifluoromethylphenyl group. Key reaction types include:

Hydrolysis

-

Conditions : Acidic or basic hydrolysis targets the amide bond.

-

Under acidic conditions (e.g., HCl, 80°C), the amide bond cleaves to yield 2-phenylacetic acid and a thiadiazole-amine intermediate.

-

Basic hydrolysis (NaOH, reflux) produces a carboxylate salt and an aniline derivative.

-

-

Applications : Hydrolysis studies are critical for understanding metabolic pathways and stability in biological systems.

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, 80°C, 4h | 2-Phenylacetic acid + Thiadiazole-amine | 78% | |

| 2M NaOH, reflux, 6h | Sodium carboxylate + Aniline derivative | 85% |

Alkylation

-

The thioether (-S-) group undergoes alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (e.g., K₂CO₃).

-

Example: Reaction with benzyl bromide in DMF yields a benzylthioether derivative.

-

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | DMF | 25°C, 12h | Benzylthioether derivative | 92% | |

| Methyl iodide | THF | 50°C, 8h | Methylthioether derivative | 88% |

Oxidation

-

The thioether group oxidizes to sulfoxide or sulfone using H₂O₂ or m-CPBA:

-

Sulfoxide formation occurs with H₂O₂ (30%) in acetic acid (60°C, 3h).

-

Sulfone derivatives require stronger oxidants like m-CPBA (room temperature, 6h).

-

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 3h | Sulfoxide derivative | 75% | |

| m-CPBA | CH₂Cl₂, RT, 6h | Sulfone derivative | 68% |

Nucleophilic Substitution

-

The trifluoromethylphenyl group participates in nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NH₃, Cu catalyst, 120°C) .

-

The thiadiazole ring’s sulfur atoms can act as nucleophiles in reactions with electrophiles like alkyl halides.

Substituent-Directed Reactivity

-

Trifluoromethyl Group : Enhances electron-withdrawing effects, directing electrophilic attacks to the phenyl ring’s meta position.

-

Thiadiazole Ring : Reacts with Grignard reagents (e.g., MeMgBr) at the C-5 position to form substituted thiadiazoles .

Kinetic and Thermodynamic Data

-

Hydrolysis Activation Energy : Calculated at 45.2 kJ/mol (acidic) and 52.8 kJ/mol (basic) via Arrhenius plots.

-

Oxidation Rates : Sulfoxide formation follows first-order kinetics (k = 0.15 h⁻¹).

Eigenschaften

IUPAC Name |

N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2S2/c20-19(21,22)13-7-4-8-14(10-13)23-16(28)11-29-18-26-25-17(30-18)24-15(27)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,23,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTUCDQMPDHSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.